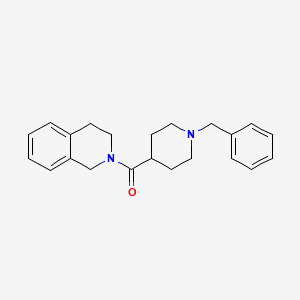










|
REACTION_CXSMILES
|
C[Al](C)C.[CH2:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][NH:6]1.[C:15]1([CH2:21][N:22]2[CH2:27][CH2:26][CH:25]([C:28](OCC)=[O:29])[CH2:24][CH2:23]2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCCCCC.C1(C)C=CC=CC=1>[C:15]1([CH2:21][N:22]2[CH2:27][CH2:26][CH:25]([C:28]([N:6]3[CH2:7][CH2:8][C:9]4[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=4)[CH2:5]3)=[O:29])[CH2:24][CH2:23]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|


|
Name
|
|
|
Quantity
|
251 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Al](C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
81.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
approximately 250 ml of solvent being removed by means of a Dean and Stark apparatus
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
by slowly adding 250 ml of water
|
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material is filtered off
|
|
Type
|
WASH
|
|
Details
|
it being rinsed with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The filtrate is washed three times with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated off
|
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallized in cyclohexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 116.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |